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Comparison of Key Tyrphostins

The table below summarizes the available information on AGL-2043 and other relevant tyrphostins.

Compound
Primary
Target(s)

Key Characteristics Reported Experimental Efficacy

AGL-2043 PDGFRβ
(Platelet-Derived

Growth Factor
Receptor beta) [1]

Novel tyrphostin; formulated
in polylactide-based

nanoparticles for local
delivery [1].

Reduced neointima formation in
both balloon-injured rat carotid

arteries and stented porcine
coronary arteries [1].

AG-1295 PDGFR kinase, c-
Kit, Flt-3 [2] [3]

A potent and selective
inhibitor from the class III

tyrosine kinase inhibitors [2].

Used in in vitro studies to inhibit
smooth muscle cell (SMC)

proliferation; sensitivity varied by
species (rabbit > porcine > rat >

human) [3].

AG-1296 PDGFR kinase, c-

Kit, Flt-3 [2]

A potent and selective

inhibitor from the class III
tyrosine kinase inhibitors [2].

Information on specific in vivo
efficacy for restenosis is not
detailed in the available search

results.

AG-538 IGF-1R (Insulin-

like Growth Factor

A synthetic dicatechol

tyrphostin that acts as a

Blocks IGF-1R signaling in vitro
and colony formation in soft agar;
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Compound
Primary
Target(s)

Key Characteristics Reported Experimental Efficacy

1 Receptor) [4] substrate-competitive
antagonist [4].

associated with glucose regulation
effects [4].

AG-825 Her-2/neu (EGFR-
related receptor)

[4]

An ATP-competitive tyrphostin
demonstrating selectivity

between highly similar kinase
domains [4].

Can discriminate between the
kinase domains of Her-2/neu and

EGFR with almost a 100-fold
difference in affinity [4].

Experimental Data & Protocols for AGL-2043

The most robust experimental data from the search results pertains to the efficacy of AGL-2043 in animal

models of restenosis.

In-Vivo Model 1: Balloon-Injured Rat Carotid Artery

Methodology: The tyrphostin AGL-2043 was formulated in polylactide-based nanoparticles
(NP) of different sizes (90nm and 160nm). This nanoencapsulated drug was administered via
intraluminal delivery to the wall of balloon-injured rat carotid arteries. The disposition and

elimination kinetics within the vessel wall were evaluated [1].
Key Findings: The antiproliferative effect of nanoencapsulated AGL-2043 was considerably

higher than that of the surface-adsorbed (non-encapsulated) drug. Despite similar arterial drug
levels 90 minutes after delivery, the 90nm nanoparticles were more efficacious in preventing

restenosis than the 160nm particles [1].

In-Vivo Model 2: Stented Porcine Coronary Artery

Methodology: AGL-2043, formulated in biodegradable nanoparticles, was delivered
intramurally to stented pig coronary arteries [1].

Key Findings: Local delivery of nanoencapsulated AGL-2043 resulted in reduced in-stent
neointima formation compared to the control group, despite similar degrees of wall injury. This

suggests its applicability for therapy independent of stent design or injury type [1].

The following diagram illustrates the experimental workflow for evaluating AGL-2043's efficacy in animal

models, based on the studies described above:
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Study Start

Drug Formulation
AGL-2043 in Biodegradable NPs

Animal Model 1:
Balloon-Injured Rat Carotid Artery

Animal Model 2:
Stented Porcine Coronary Artery

Intraluminal Delivery Intramural Delivery

Analysis: Drug Kinetics &
Neointima Formation

Analysis: In-Stent
Neointima Formation

Key Finding: Reduced neointima;
Smaller NPs (90nm) more effective

Key Finding: Reduced in-stent
neointima vs. control

Click to download full resolution via product page

Research Context and Insights

To effectively interpret the data, understanding the pathological context and the strategic advantages of nano-

encapsulation is crucial.

Therapeutic Rationale: PDGFR signaling plays a pivotal role in the proliferation and migration of

vascular smooth muscle cells (SMCs), which is a key mechanism in the development of in-stent
restenosis (ISR) [2] [5]. Inhibiting this pathway with a specific agent like AGL-2043 aims to suppress

this excessive cell growth and prevent vessel re-narrowing [1].
Delivery System Advantage: The use of biodegradable nanoparticles for local delivery is a key

innovation. This system helps maintain effective drug concentrations at the injury site for a prolonged
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period while potentially minimizing systemic side effects, a common challenge in restenosis therapy

[6] [1].

Suggestions for Further Research

The available information provides a strong starting point, but a more complete comparative guide would

require additional data.

Seek Direct Comparisons: The current search results lack head-to-head studies comparing AGL-
2043 directly with AG-1295 or AG-1296 in the same experimental models. A more comprehensive

literature search focusing on such direct comparisons would be highly valuable.
Find Broader Datasets: Look for review articles or original research that includes quantitative data

(e.g., IC50 values) for a wider range of tyrphostins against a standardized panel of kinases. This
would allow for a more rigorous comparison of potency and selectivity.

Investigate Clinical Status: Research the current development status of these compounds. Have
any, besides AGL-2043, progressed beyond preclinical animal models?

Need Custom Synthesis?
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other-tyrphostins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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